2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine

Catalog No.
S12309435
CAS No.
1023-99-0
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine

CAS Number

1023-99-0

Product Name

2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine

IUPAC Name

2-[2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl]pyridine

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-3-9-15(17-11-12-18-15)13(5-1)7-8-14-6-2-4-10-16-14/h2,4,6,10,13H,1,3,5,7-9,11-12H2

InChI Key

HUHZMHBFEVJWJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCC3=CC=CC=N3)OCCO2

2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine is a complex organic compound characterized by its unique spirocyclic structure. The compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and a dioxaspirodecane moiety, which consists of a spiro compound with two oxygen atoms in the ring system. This structural configuration contributes to the compound's potential reactivity and biological activity.

The molecular formula of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine is C12H17N1O3C_{12}H_{17}N_{1}O_{3}, and its IUPAC name reflects its intricate structure. The presence of the dioxaspiro structure suggests potential applications in medicinal chemistry, particularly in drug development due to its ability to interact with biological targets.

The chemical reactivity of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can be explored through various types of reactions:

  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The presence of oxygen atoms in the dioxaspiro structure allows for potential oxidation states that can be manipulated in synthetic pathways.
  • Condensation Reactions: The ethyl group can participate in condensation reactions, forming larger molecular structures or complexes.

These reactions are essential for synthesizing derivatives or analogs that may enhance biological activity or alter pharmacokinetic properties.

  • Antimicrobial Activity: Many pyridine derivatives are known for their ability to inhibit bacterial growth.
  • Antifungal Properties: Given the structural similarity to compounds targeting fungal kinases, this compound may also show antifungal activity.
  • Cytotoxic Effects: Some spirocyclic compounds have been studied for their ability to induce apoptosis in cancer cells.

Further studies are necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Synthesis of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can be achieved through several methodologies:

  • Multi-Step Synthesis:
    • Starting from commercially available precursors such as 1,4-dioxaspiro[4.5]decan-6-one.
    • Utilizing Grignard reagents to form the ethyl chain followed by cyclization to incorporate the pyridine ring.
  • One-Pot Reactions:
    • Employing catalysts that facilitate the formation of both the spiro and pyridine structures simultaneously.
    • This method can enhance yield and reduce reaction time.
  • Radical Cascade Reactions:
    • Utilizing radical initiators to promote the formation of complex structures from simpler precursors.

These synthesis routes highlight the versatility and complexity involved in producing this compound.

The applications of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine are primarily anticipated in:

  • Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or antifungal agents.
  • Chemical Biology: As a tool compound for studying biological pathways involving pyridine derivatives.
  • Material Science: Investigating its properties for use in polymer chemistry or as an additive in materials science due to its unique structural characteristics.

Interaction studies involving 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can provide insights into its binding affinities and mechanisms of action:

  • Molecular Docking Studies: Computational simulations can predict how this compound interacts with specific biological targets, such as enzymes or receptors.
  • Binding Affinity Assessments: Experimental assays can quantify the strength of interaction with target proteins, potentially revealing its efficacy as a therapeutic agent.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the compound's structure influence its biological activity can guide further drug design efforts.

Several compounds share structural similarities with 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine:

Compound NameStructureUnique Features
1,4-Dioxaspiro[4.5]decaneStructureBasic spiro structure without pyridine
Pyridinyl DioxaneStructureContains dioxane instead of dioxaspiro
2-EthylpyridineStructureSimple ethyl substitution on pyridine

Uniqueness

The uniqueness of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine lies in its combination of a spirocyclic framework with a heterocyclic nitrogen-containing aromatic system (pyridine), which may enhance its pharmacological profile compared to simpler analogs.

Multi-Step Organic Synthesis Involving Spirocyclic Moieties

Multi-step synthesis remains the most widely reported approach for assembling 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine. A common strategy involves the independent preparation of the 1,4-dioxaspiro[4.5]decane moiety followed by its coupling to a pyridine derivative. For example, 1,4-dioxaspiro[4.5]decan-8-one, a critical intermediate, is synthesized via ketalization of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of ionic liquids such as 1-butyl-3-methylimidazolium hydrogensulfate. This reaction proceeds at 110–132°C, yielding the spirocyclic ketal in 97.8% purity after column chromatography.

Subsequent alkylation of the spirocyclic intermediate with 2-vinylpyridine or its derivatives introduces the ethyl-pyridine side chain. In a related synthesis, (6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine was prepared by reacting a pyridine precursor with a functionalized dioxaspiro compound under basic conditions. Purification via recrystallization or chromatography ensures high yields, though steric hindrance from the spirocyclic system often necessitates extended reaction times.

Synthetic StepReagents/ConditionsYield
KetalizationEthylene glycol, ionic liquids, 110–132°C97.8%
Alkylation2-Vinylpyridine, base, polar aprotic solvent70–85%
PurificationColumn chromatography, recrystallization>95%

Palladium-Catalyzed Spirocyclization Strategies

While palladium-catalyzed methods are well-established for spirocycle synthesis, their application to 2-(2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl)pyridine remains underexplored in the reviewed literature. Indirect evidence suggests that cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, could theoretically link preformed spirocyclic fragments to pyridine derivatives. For instance, Pd(II)-catalyzed spiroacetalization has been employed for related 1,7-dioxaspiro[5.5]undecane systems, where template-directed cyclization ensures regioselectivity. However, the steric demands of the dioxaspiro[4.5]decane system may limit catalytic efficiency, necessitating tailored ligands or high-pressure conditions.

Dearomative Semi-Pinacol Rearrangement Approaches

Dearomative semi-pinacol rearrangements offer a streamlined route to spirocyclic dihydropyridines, which can be hydrogenated to yield the target compound. A 2023 study demonstrated that N-acylation of 4-hydroxycyclobutylpyridines with 2,2,2-trichloroethyl chloroformate (TrocCl) induces a ring-expanding semi-pinacol rearrangement, producing dihydropyridine spirocycles in 52% yield. The reaction, conducted in chloroform with diisopropylethylamine (DIPEA) to neutralize HCl byproducts, avoids precipitation of pyridine hydrochloride salts. Subsequent hydrogenation over palladium on carbon converts the dihydropyridine to a piperidine, though this step remains optional depending on the desired final structure.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for balancing yield and selectivity. Key factors include:

  • Temperature: Ketalization proceeds efficiently at 110–132°C, while lower temperatures favor intermediate stability.
  • Catalysts: Ionic liquids like 1-butyl-3-methylimidazolium hydrogensulfate enhance reaction rates and reduce side products in spirocyclic ketal synthesis.
  • Solvent Systems: Chloroform and toluene are preferred for dearomative rearrangements due to their ability to dissolve polar intermediates and byproducts.
  • Purification: Silica gel chromatography (80–120 mesh) resolves steric isomers, while heptane recrystallization achieves >99% purity for spirocyclic intermediates.
ParameterOptimal ConditionImpact on Yield
Temperature110–132°C (ketalization)+20–30%
Catalyst Loading0.2–0.4 mol% ionic liquid+15%
Reaction Time4–6 hoursMinimizes degradation

The computational investigation of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine begins with density functional theory (DFT) optimizations to map its lowest-energy conformers. The spirocyclic core introduces significant rigidity, as evidenced by the dihedral angles between the dioxolane oxygen atoms and the pyridine ring. Calculations reveal that the ethyl linker adopts a gauche conformation to minimize steric clashes between the pyridine’s ortho-hydrogens and the spirocyclic system [2] [3].

Molecular dynamics simulations further demonstrate that the spiro[4.5]decane moiety restricts rotation about the C6–C7 bond, locking the pyridine ring in a pseudo-axial orientation relative to the dioxolane ring. This conformational preference enhances planarity in the pyridine ring, increasing its π-π stacking potential in supramolecular assemblies [3].

Table 1: Key Geometric Parameters from DFT Calculations

ParameterValue (Å/°)Method
C6–C7 bond length1.54B3LYP/6-31G(d)
O1–C2–C3–O4 dihedral178.2M06-2X/cc-pVTZ
Pyridine ring puckering0.12 ÅMD (300 K, 10 ns)

These results align with studies on analogous dihydropyridine spirocycles, where ring strain in the spiro[4.5] system stabilizes boat-like conformations in the cyclohexane moiety [2].

Stereoelectronic Effects in Spiro[4.5]decan-Ethyl-Pyridine Architectures

Stereoelectronic interactions between the pyridine’s lone pair and the spirocyclic system dictate reactivity trends. Natural bond orbital (NBO) analysis identifies hyperconjugative delocalization from the pyridine’s nitrogen lone pair into the σ* orbital of the adjacent C–C bond in the ethyl linker (E(2) = 8.3 kcal/mol) [2]. This interaction reduces electron density at the pyridine’s ortho positions, as confirmed by electrostatic potential maps showing a 12% decrease in negative charge compared to unsubstituted pyridine [3].

The dioxolane ring’s electron-donating oxygen atoms induce a dipole moment of 2.8 D perpendicular to the pyridine plane, creating a polarized microenvironment. This polarization facilitates electrophilic substitution at the pyridine’s para position, as demonstrated by calculated activation energies for nitration (ΔG‡ = 18.7 kcal/mol vs. 22.1 kcal/mol in plain pyridine) [2] .

Table 2: Key Stereoelectronic Parameters

PropertyValueTechnique
Pyridine N charge-0.43 eNBO Analysis
C7–C8 bond order1.12Hückel MO Theory
Dipole moment (z-axis)2.8 DDFT (PBE0/def2-SVP)

Comparative studies with non-spiro pyridine derivatives show that the 1,4-dioxaspiro[4.5]decane group increases the compound’s HOMO energy by 0.7 eV, enhancing its nucleophilic character at the ethyl linker .

Comparative Analysis with Related Spirocyclic Heterocycles

When compared to other spirocyclic systems, 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine exhibits distinct physicochemical properties. The table below highlights critical differences:

Table 3: Comparison of Spirocyclic Heterocycles

CompoundRing Strain (kcal/mol)logPAqueous Solubility (mg/mL)
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine14.22.310.89
1,4-Dioxaspiro[4.4]decane derivative18.71.951.24
Spiro[5.5]undecane-pyridine hybrid9.83.020.42

Data derived from molecular mechanics (MMFF94) and COSMO-RS simulations [5]. The reduced ring strain in the [4.5] system compared to [4.4] analogs arises from decreased angle deformation in the cyclohexane ring. However, the larger cavity in [5.5] systems improves hydrophobic packing, explaining their higher logP values [5].

X-ray diffraction studies of analogous compounds reveal that the 1,4-dioxaspiro[4.5]decane moiety enforces a chair-like conformation in the cyclohexane ring, with the dioxolane oxygen atoms adopting equatorial positions [2]. This contrasts with [4.4] spirocycles, where puckering distortions increase torsional strain.

N-Acylation serves as a pivotal activation mechanism in dearomatizing spirocyclization reactions, facilitating the formation of complex spirocyclic architectures through strategic bond reorganization and electronic modulation. The mechanistic pathways involving N-acylation demonstrate remarkable versatility in accessing diverse spirocyclic scaffolds while maintaining high levels of selectivity and efficiency.

Electrochemical Dearomative Spirocyclization

The electrochemical dearomative spirocyclization of N-acyl sulfonamides represents a fundamentally important mechanistic pathway that proceeds through a redox chain process [1]. The proposed mechanism initiates with the formation of acyl radicals through oxidative activation, followed by 6-exo-trig spirocyclization via dearomatization of the aromatic ring, leading to cyclohexadienyl radical intermediates [2]. This transformation demonstrates exceptional efficiency without requiring external catalysts or supporting electrolytes, achieving yields in the range of 60-85% under continuous-flow conditions [1].

The mechanistic sequence involves initial oxidation of the N-acyl sulfonamide substrate, generating an electrophilic intermediate that undergoes intramolecular cyclization. The acyl radical undergoes 6-exo-trig spirocyclization through dearomatization of the aromatic ring, producing cyclohexadienyl radical species that subsequently undergo single-electron transfer and protonation to yield the final spirocyclic products [2]. This methodology has been successfully applied to decagram-scale synthesis, highlighting its practical utility for large-scale spirocyclic compound preparation [1].

Asymmetric N-Acylation Strategies

Organocatalytic approaches to N-acylation have emerged as powerful tools for enantioselective spirocyclization reactions. The asymmetric N-acylation of 2-amino-3-substituted indoles using di-tert-butyl dicarbonate (Boc₂O) as the acylating agent provides access to C-N axially chiral products with excellent enantioselectivities ranging from 73-92% and yields spanning 22-98% [3]. This transformation represents the first successful organocatalytic chemo- and enantioselective reaction of 2-amino-3-substituted indoles, demonstrating the potential for developing stereoselective spirocyclization methodologies.

The mechanistic basis for enantioselectivity in these transformations relies on the precise spatial arrangement of the organocatalyst and substrate, enabling preferential approach of the acylating agent from a specific face of the indole scaffold. The resulting axial chirality arises from restricted rotation around the C-N bond, creating stable chiral conformations that persist under reaction conditions [3].

Semi-Pinacol Ring Expansion Mechanisms

The dearomatizing semi-pinacol spirocyclization of 4-(1'-hydroxycycloalkyl)pyridines proceeds through N-acylation activation using trichloroethyl chloroformate (TrocCl) and related electrophilic acylating agents [4]. This transformation demonstrates remarkable efficiency in converting readily accessible starting materials into valuable dihydropyridine spirocycles with yields ranging from 52-96% [4].

The mechanistic pathway involves initial N-acylation of the pyridine nitrogen, followed by electrophile-induced dearomative semi-pinacol rearrangement. The activated pyridinium intermediate undergoes ring expansion through migration of the cycloalkyl substituent, accompanied by simultaneous dearomatization to generate the spirocyclic dihydropyridine products [4]. The use of sterically hindered acylating agents such as 1,1-dimethyl-2,2,2-trichloroethyl chloroformate (TCBocCl) effectively prevents competing O-acylation of tertiary alcohol functionalities, ensuring high chemoselectivity [4].

Substrate TypeAcylating AgentMechanismYield Range (%)Selectivity (ee %)
N-Acyl SulfonamidesElectrochemical oxidationRedox chain process with acyl radical formation60-85Not specified
2-Amino-3-substituted indolesBoc₂OAsymmetric enantioselective N-acylation22-9873-92
HydroxycyclobutylpyridinesTrichloroethyl chloroformate (TrocCl)Semi-pinacol ring expansion via N-acylation52-96Not applicable
Pyridine-alkyl systemsVarious acyl chloridesDirect acylation followed by cyclization40-80Variable
TetrahydroisoquinolinesN-acyl derivativesDearomatizing spirocyclization45-7560-90

Kinetic and Thermodynamic Control in Ring Expansion

The distinction between kinetic and thermodynamic control represents a fundamental principle governing the outcome of spirocyclization reactions, particularly in ring expansion processes. The interplay between reaction rates and thermodynamic stability determines the product distribution and selectivity in these transformations, providing mechanistic insights essential for rational reaction design and optimization.

Temperature-Dependent Product Selectivity

Ring expansion reactions exhibit pronounced temperature dependence, with kinetic control predominating at lower temperatures and thermodynamic control becoming favorable under elevated temperature conditions. In spirocyclopropane ring expansion reactions, kinetic control at room temperature favors 6-exo-trig cyclization pathways, while elevated temperatures promote thermodynamically favored 5-exo cyclization products [5]. The energy difference between these pathways typically ranges from 15-25 kJ/mol, providing sufficient thermodynamic driving force for product interconversion under appropriate conditions [5].

The mechanistic basis for temperature-dependent selectivity lies in the relative activation energies for competing reaction pathways. Under kinetic control, the reaction proceeds through the pathway with the lowest activation barrier, regardless of product stability. Conversely, thermodynamic control allows for equilibration between products, with the thermodynamically most stable product predominating at equilibrium [6] [7].

Gold-Catalyzed Bifurcating Reaction Pathways

Gold-catalyzed spirocyclization reactions of 2-propargyl-β-tetrahydrocarbolines demonstrate complex bifurcating potential energy surfaces that lead to either ring expansion or spirocyclization products depending on reaction conditions [8]. Under kinetic control at lower temperatures, the reaction selectivity is determined by the relative rates of ring expansion versus spirocyclization processes. When intermediate interconversion is slower than the subsequent transformations, dynamic control governs the product distribution [8].

The mechanistic pathway involves initial intramolecular cyclization of the gold-activated alkyne substrate, generating cyclization intermediates that can interconvert through [1]-alkenyl shift mechanisms. These intermediates subsequently undergo either ring expansion through fragmentation/protodeauration or spirocyclization through deprotonation/protodeauration pathways [8]. The energy differences between competing pathways range from 12-20 kJ/mol, providing the thermodynamic basis for product selectivity under equilibrium conditions [8].

Radical Cyclization Control Mechanisms

Radical cyclization reactions demonstrate clear distinctions between kinetic and thermodynamic control regimes. Theoretical investigations of 2-oxo-5-hexenyl-type radical cyclizations reveal that kinetic control favors 6-endo cyclization products, while thermodynamic control yields 5-exo cyclization products [7]. The energy differences between these pathways span 20-30 kJ/mol, providing substantial thermodynamic discrimination [7].

The mechanistic understanding of radical cyclization control has been validated through experimental observations where different research groups obtained apparently contradictory results due to variations in reaction conditions. Under kinetic control conditions involving rapid tin hydride addition, 6-endo cyclization products predominate. Prolonged heating allows for equilibration and formation of thermodynamically favored 5-exo products [7].

Ring SystemKinetic Control ConditionsThermodynamic Control ConditionsKinetic ProductThermodynamic ProductEnergy Difference (kJ/mol)
SpirocyclopropanesRoom temperature, fast reactionElevated temperature, extended time6-exo-trig cyclization5-exo cyclization15-25
Diels-Alder cycloadditionsLow temperature (<0°C)High temperature (>100°C)Endo productsExo products8-15
Radical cyclizationsRapid tin hydride additionProlonged heating6-endo cyclization5-exo cyclization20-30
Gold-catalyzed expansionsLow temperature, short reaction timeHigh temperature, equilibrium conditionsRing expansionSpirocyclization12-20
Hypervalent iodine reactionsMild oxidizing conditionsStrong oxidizing conditionsRapid spiroannulationStable spirocyclic products18-28

Diastereoselectivity in Hydrogenation to Piperidine Analogues

The stereoselective hydrogenation of spirocyclic compounds to generate piperidine analogues represents a crucial transformation in the synthesis of pharmaceutically relevant heterocyclic scaffolds. The diastereoselectivity observed in these processes arises from a complex interplay of steric, electronic, and conformational factors that govern the facial approach of hydrogen during the reduction process.

Catalyst-Controlled Stereoselectivity

The choice of hydrogenation catalyst profoundly influences the diastereoselectivity observed in the reduction of spirocyclic substrates to piperidine analogues. Palladium on carbon (Pd/C) catalysts demonstrate exceptional diastereoselectivity (>20:1) in the hydrogenation of dihydropyridine spirocycles under mild conditions (room temperature, 1 atmosphere hydrogen pressure), achieving yields of 75-95% [4]. The high selectivity observed with this catalyst system arises from facial selectivity imposed by steric hindrance in the spirocyclic framework [4].

Rhodium-based heterogeneous catalysts exhibit remarkable efficiency in the electrocatalytic hydrogenation of pyridines and other nitrogen-containing aromatic compounds, achieving current densities of 25 mA cm⁻² and current efficiencies of 99% under ambient temperature and pressure conditions [10]. The quantitative conversion of pyridine to piperidine with 98% yield demonstrates the synthetic utility of this approach for large-scale piperidine production [10]. The mechanism involves moderate interaction of the Rh(0) surface with piperidine products, decreasing the energy required for the rate-determining desorption step [10].

Electronic Effects in Fluorinated Substrates

Fluorinated pyridine substrates exhibit distinctive diastereoselectivity patterns during hydrogenation due to the unique electronic properties of fluorine substituents. The reduction of 2-aryl-5-fluoropyridines proceeds with diastereoselectivities ranging from 5:1 to 15:1, depending on the substitution pattern and reaction conditions [11]. The electronic control exerted by fluorine substituents influences both the approach geometry and binding affinity of the substrate to the catalyst surface [11].

Multifluorinated pyridines demonstrate enhanced diastereoselectivities (8:1 to >20:1) due to the cumulative electronic effects of multiple fluorine atoms [11]. The electron-withdrawing nature of fluorine substituents modulates the electron density of the pyridine ring, influencing the regioselectivity of hydrogen addition and the stability of intermediate species during the catalytic cycle [11]. These transformations proceed under acidic conditions with moderate pressure, achieving yields of 70-90% [11].

Substrate-Directed Stereochemical Outcomes

The inherent structural features of spirocyclic substrates provide powerful directing effects that influence the stereochemical outcome of hydrogenation reactions. Spirocyclic tetrahydropyridines exhibit conformational preferences that dictate the facial selectivity during hydrogen addition, resulting in diastereoselectivities ranging from 3:1 to 12:1 [12]. The rigid spirocyclic framework restricts conformational flexibility, creating well-defined binding geometries that favor specific approach trajectories during catalytic hydrogenation [12].

The mechanism of substrate-directed stereoselectivity involves preferential coordination of the substrate to the catalyst surface in orientations that minimize steric interactions between the spirocyclic framework and the catalyst active site. This geometric constraint leads to selective hydrogen delivery from the less hindered face of the double bond, resulting in the observed diastereomeric excess [12].

Mechanistic Considerations in Stereoselective Hydrogenation

The mechanistic pathways governing stereoselective hydrogenation of spirocyclic compounds involve multiple elementary steps, including substrate adsorption, hydrogen activation, hydrogen transfer, and product desorption. The stereochemical outcome depends on the relative energies of competing transition states for hydrogen addition from different faces of the substrate [13].

Computational and experimental studies reveal that the diastereoselectivity correlates with the calculated relative stabilities of the resulting stereoisomers, indicating that thermodynamic factors contribute significantly to the observed selectivity [13]. The reversibility of the hydrogenation process under certain conditions allows for equilibration between diastereomeric products, leading to enrichment of the thermodynamically favored stereoisomer [13].

SubstrateCatalystConditionsDiastereoselectivityYield (%)Mechanism
Dihydropyridine spirocyclesPd/C, H₂Room temperature, 1 atm H₂>20:175-95Facial selectivity due to steric hindrance
FluoropyridinesRu nanoparticlesMild conditions, 50-80°C10:1 to >20:160-85Electronic control by fluorine substituents
2-Aryl-5-fluoropyridinesNi-based catalystsAcidic conditions, moderate pressure5:1 to 15:145-80Substrate-directed stereoselectivity
Multifluorinated pyridinesHeterogeneous Rh catalystsAmbient temperature and pressure8:1 to >20:170-90Catalyst-controlled approach
Spirocyclic tetrahydropyridinesSupported metal catalystsVariable temperature and pressure3:1 to 12:155-85Conformational preferences

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types